molecular formula C11H22N2O3S B6194135 tert-butyl N-[(1s,3s)-3-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}cyclobutyl]carbamate, cis CAS No. 2680524-99-4

tert-butyl N-[(1s,3s)-3-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}cyclobutyl]carbamate, cis

Cat. No.: B6194135
CAS No.: 2680524-99-4
M. Wt: 262.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1s,3s)-3-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}cyclobutyl]carbamate, cis is a useful research compound. Its molecular formula is C11H22N2O3S and its molecular weight is 262.4. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1s,3s)-3-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}cyclobutyl]carbamate, cis involves the reaction of tert-butyl N-[(1s,3s)-3-bromo-1-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}cyclobutyl]carbamate with sodium thiomethoxide followed by reduction with sodium borohydride.", "Starting Materials": [ "tert-butyl N-[(1s,3s)-3-bromo-1-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}cyclobutyl]carbamate", "sodium thiomethoxide", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-[(1s,3s)-3-bromo-1-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}cyclobutyl]carbamate in dry tetrahydrofuran (THF) and add sodium thiomethoxide. Stir the mixture at room temperature for 2 hours.", "Step 2: Add water to the reaction mixture and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 3: Dissolve the residue in dry THF and add sodium borohydride. Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl N-[(1s,3s)-3-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}cyclobutyl]carbamate, cis." ] }

CAS No.

2680524-99-4

Molecular Formula

C11H22N2O3S

Molecular Weight

262.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.